Cas no 2229492-04-8 (3-{pyrazolo1,5-apyrimidin-6-yl}propanal)

3-{pyrazolo1,5-apyrimidin-6-yl}propanal 化学的及び物理的性質
名前と識別子
-
- 3-{pyrazolo1,5-apyrimidin-6-yl}propanal
- EN300-1736887
- 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal
- 2229492-04-8
-
- インチ: 1S/C9H9N3O/c13-5-1-2-8-6-10-9-3-4-11-12(9)7-8/h3-7H,1-2H2
- InChIKey: ORXMPRRFNAXILC-UHFFFAOYSA-N
- ほほえんだ: O=CCCC1C=NC2=CC=NN2C=1
計算された属性
- せいみつぶんしりょう: 175.074561919g/mol
- どういたいしつりょう: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0
3-{pyrazolo1,5-apyrimidin-6-yl}propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736887-2.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1736887-5.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1736887-1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1736887-0.1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1736887-0.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1736887-5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1736887-10g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1736887-10.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1736887-0.05g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1736887-0.25g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanal |
2229492-04-8 | 0.25g |
$1300.0 | 2023-09-20 |
3-{pyrazolo1,5-apyrimidin-6-yl}propanal 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-{pyrazolo1,5-apyrimidin-6-yl}propanalに関する追加情報
Recent Advances in the Study of 3-{pyrazolo1,5-apyrimidin-6-yl}propanal (CAS: 2229492-04-8) in Chemical Biology and Pharmaceutical Research
The compound 3-{pyrazolo1,5-apyrimidin-6-yl}propanal (CAS: 2229492-04-8) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This molecule, characterized by its pyrazolo[1,5-a]pyrimidine core, has demonstrated promising pharmacological properties, particularly in the modulation of key enzymatic pathways and receptor interactions. Recent studies have explored its potential as a scaffold for the design of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.
One of the most notable findings in recent research is the role of 3-{pyrazolo1,5-apyrimidin-6-yl}propanal in inhibiting protein kinases, which are critical regulators of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), with potential applications in oncology. The study utilized advanced computational modeling and X-ray crystallography to elucidate the binding interactions between the compound and CDK2, providing a structural basis for further optimization.
In addition to its kinase inhibitory activity, 3-{pyrazolo1,5-apyrimidin-6-yl}propanal has also been investigated for its anti-inflammatory properties. A recent preclinical study demonstrated its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of rheumatoid arthritis. The compound's mechanism of action appears to involve the modulation of NF-κB signaling, a pathway central to inflammatory responses. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the compound's application in antimicrobial research. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that derivatives of 3-{pyrazolo1,5-apyrimidin-6-yl}propanal exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This discovery opens new avenues for addressing the growing challenge of antibiotic resistance.
Despite these promising results, challenges remain in the clinical translation of 3-{pyrazolo1,5-apyrimidin-6-yl}propanal. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on synthesizing analogs with improved drug-like properties, as evidenced by a 2023 patent application detailing novel derivatives with enhanced solubility and reduced cytotoxicity.
In conclusion, 3-{pyrazolo1,5-apyrimidin-6-yl}propanal (CAS: 2229492-04-8) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse pharmacological activities, ranging from kinase inhibition to antimicrobial effects, highlight its potential as a multi-target therapeutic agent. Future research should prioritize the optimization of its physicochemical properties and the exploration of its efficacy in advanced preclinical models. As the field progresses, this compound may pave the way for the development of innovative treatments for a variety of diseases.
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